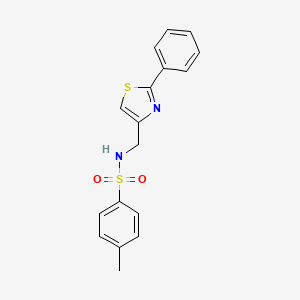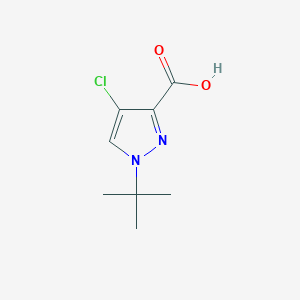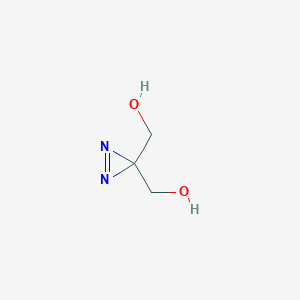
(3H-Diazirine-3,3-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3H-Diazirine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C3H6N2O2 and a molecular weight of 102.09 . It is also known as DDM and is a heterobifunctional crosslinking reagent that is widely used in chemical biology and protein chemistry research.
Synthesis Analysis
The synthesis of diazirines involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . The ability to rapidly and controllably generate carbenes from stable and readily accessed precursor molecules allows one to label (or ‘tag’) binding partners, isolate reaction products, or crosslink polymer materials .Molecular Structure Analysis
The molecular structure of “(3H-Diazirine-3,3-diyl)dimethanol” consists of a diazirine ring with two hydroxymethyl groups attached to it . The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This makes diazirine motifs popular as carbene precursors, for applications ranging from biological target identification through to adhesion of commodity plastics .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3H-Diazirine-3,3-diyl)dimethanol” include its molecular formula C3H6N2O2 and a molecular weight of 102.09 .Scientific Research Applications
Biological Target Identification
Diazirines like (3H-Diazirine-3,3-diyl)dimethanol are often used in biological target identification experiments. They are preferred over alternative labeling groups such as nitrenes or benzophenones due to their ability to outperform in terms of stability and reactivity .
Proteomics
In proteomics, diazirines serve as labeling agents that can help in identifying and quantifying proteins in different samples, aiding in understanding protein structure and function .
Polymer Crosslinking
Diazirines are utilized in polymer science for crosslinking polymers. This application is crucial for enhancing the physical properties of polymeric materials, such as strength and thermal stability .
Adhesion
The compound’s ability to form covalent bonds upon irradiation makes it useful in adhesion applications, particularly in developing adhesive materials that require a strong and durable bond .
Genetically Encoded Protein Structures
The trifluoromethyl aryl diazirine motif has been genetically encoded into protein structures using expanded genome techniques, which allows for precise labeling and tracking of proteins within cells .
Medicinal Chemistry
In medicinal chemistry, diazirines are used as photoaffinity labels for drug development, allowing researchers to study drug-receptor interactions with high specificity .
Mechanism of Action
Target of Action
Diazirines, a class of organic molecules to which this compound belongs, are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .
Mode of Action
Diazirines can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents .
Biochemical Pathways
Diazirines are known to undergo rapid insertion into any nearby c–h, o−h, or n−h bond, which can lead to the formation of new bonds in complex biological, chemical, or mechanical mixtures .
Pharmacokinetics
Most diazirines are stable to commonly used synthetic reaction conditions and are thermally stable .
Result of Action
Diazirines can allow for uv light-induced covalent modification of a biological target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3H-Diazirine-3,3-diyl)dimethanol. For instance, diazirines can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation . The activation energy and activation temperature of aryl diazirines can be varied through the rational manipulation of electronic properties .
properties
IUPAC Name |
[3-(hydroxymethyl)diazirin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-1-3(2-7)4-5-3/h6-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYUEZXLYCRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(N=N1)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

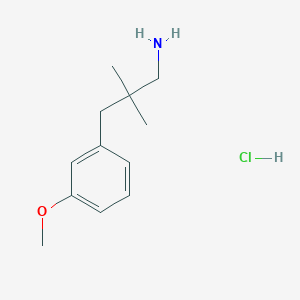
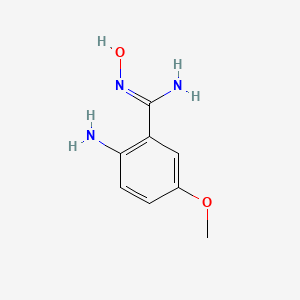
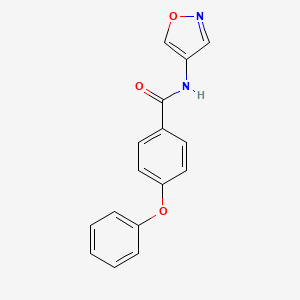
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)
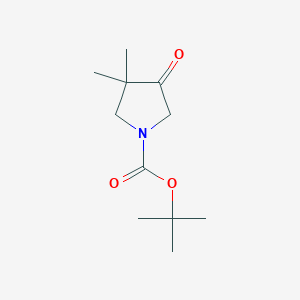

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)
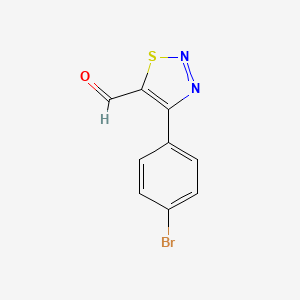
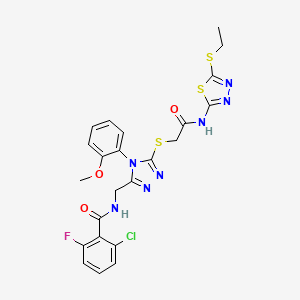

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

